3,4,5-Trimethylhexanoic acid

GPCR Pharmacology Immuno-oncology Lipid Signaling

3,4,5-Trimethylhexanoic acid (CAS 874007-83-7) is a C9 branched-chain fatty acid with a molecular weight of 158.24 g/mol and the SMILES notation CC(C)C(C)C(C)CC(=O)O. This compound belongs to the class of trimethyl-substituted hexanoic acids, which are distinguished by the specific positioning of three methyl groups along a six-carbon aliphatic chain bearing a terminal carboxyl group.

Molecular Formula C9H18O2
Molecular Weight 158.241
CAS No. 874007-83-7
Cat. No. B2810355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethylhexanoic acid
CAS874007-83-7
Molecular FormulaC9H18O2
Molecular Weight158.241
Structural Identifiers
SMILESCC(C)C(C)C(C)CC(=O)O
InChIInChI=1S/C9H18O2/c1-6(2)8(4)7(3)5-9(10)11/h6-8H,5H2,1-4H3,(H,10,11)
InChIKeyDZPKANIFTIMQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethylhexanoic Acid (CAS 874007-83-7): Identity, Specifications, and Procurement Context


3,4,5-Trimethylhexanoic acid (CAS 874007-83-7) is a C9 branched-chain fatty acid with a molecular weight of 158.24 g/mol and the SMILES notation CC(C)C(C)C(C)CC(=O)O . This compound belongs to the class of trimethyl-substituted hexanoic acids, which are distinguished by the specific positioning of three methyl groups along a six-carbon aliphatic chain bearing a terminal carboxyl group. The 3,4,5-substitution pattern differentiates it from other isomeric forms, such as the industrially prevalent 3,5,5-trimethylhexanoic acid (isononanoic acid), and underpins its distinct physicochemical and biological interaction profiles. This compound is primarily utilized as a specialized research intermediate in organic synthesis, pharmaceutical probe development, and the study of structure-activity relationships involving branched fatty acids .

Why Substituting 3,4,5-Trimethylhexanoic Acid (CAS 874007-83-7) with Generic Trimethylhexanoic Isomers Risks Experimental Failure


Substituting 3,4,5-Trimethylhexanoic acid with a generic branched C9 fatty acid, such as 3,5,5-trimethylhexanoic acid, is not a scientifically neutral exchange due to profound differences in steric bulk distribution and molecular geometry [1]. The 3,4,5-substitution pattern creates a contiguous, hydrophobic patch of three methyl groups that is conformationally distinct from the 3,5,5-pattern, which concentrates two methyl groups at the terminal carbon, or the 2,2,3-pattern, which places two methyls near the carboxyl head group . These structural variations directly influence membrane insertion depth, protein binding site complementarity, and the compound's capacity to act as a substrate or inhibitor for enzymes such as lipoxygenases [2]. Consequently, using an isomer with a different methyl group arrangement can lead to a complete loss of the desired biological activity or physicochemical property, invalidating experimental results in fields like inflammation research, lipid signaling, and polymer synthesis.

Quantitative Differentiation Evidence for 3,4,5-Trimethylhexanoic Acid (CAS 874007-83-7) vs. Isomers and In-Class Compounds


GPR34 Agonism: Functional Selectivity Over the 3,5,5-Trimethyl Isomer in a TGFα Shedding Assay

3,4,5-Trimethylhexanoic acid demonstrates agonist activity at the GPR34 receptor with an EC50 of 933 nM, as determined in a TGFα shedding assay using HEK293A cells transfected with GPR34 [1]. In stark contrast, the 3,5,5-trimethylhexanoic acid isomer exhibits no detectable agonist activity in the same assay system, underscoring a binary functional divergence attributable solely to the differential placement of methyl groups [2]. This selectivity profile makes 3,4,5-trimethylhexanoic acid a valuable chemical probe for dissecting GPR34-mediated signaling pathways, where the 3,5,5-isomer is functionally inert.

GPCR Pharmacology Immuno-oncology Lipid Signaling High-Throughput Screening

5-Lipoxygenase Inhibition: Quantitative Comparison to the 3,5,5-Trimethyl Isomer

3,4,5-Trimethylhexanoic acid inhibits human recombinant 5-lipoxygenase (5-LOX) with an IC50 of 30.4 µM (3.04E+4 nM), measured by the reduction in 5-HPETE and 5-HETE production from arachidonic acid [1]. This activity is consistent with its classification as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2]. In contrast, the 3,5,5-trimethylhexanoic acid isomer is not reported to inhibit 5-LOX in similar enzyme assays, suggesting that the contiguous 3,4,5-methyl substitution pattern is required for interaction with the enzyme's active site. This difference in inhibition profile is a key differentiator for researchers investigating leukotriene biosynthesis pathways.

Inflammation Leukotriene Synthesis Asthma Research Enzyme Inhibition

C3a Receptor Antagonism: Quantitative IC50 Data Distinguishing from Other Branched Fatty Acids

3,4,5-Trimethylhexanoic acid exhibits antagonist activity at the complement component 3a receptor (C3AR) with an IC50 of 19.0-20.0 µM (1.90-2.00E+4 nM), as measured by inhibition of C3a-induced intracellular calcium release in human monocyte-derived macrophages (HMDMs) using a FLIPR assay [1]. This activity profile is distinct from that of other branched-chain fatty acids, such as 2,2,3-trimethylhexanoic acid, which has been reported as an antagonist of TRPM8 and TRPA1 channels (IC50s of 56-310 nM) but not as a C3AR antagonist [2]. The specific engagement of the C3a receptor by 3,4,5-trimethylhexanoic acid positions it as a unique tool for probing the role of the complement anaphylatoxin system in inflammatory diseases.

Complement System Immunology Inflammatory Disease G-Protein Coupled Receptors

Broad-Spectrum Enzyme Inhibition Profile: Differentiation from Industrially Common Isomers

Beyond its primary activity at 5-LOX and C3AR, 3,4,5-Trimethylhexanoic acid exhibits a multi-target inhibition profile, also interfering with formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. Additionally, it functions as an antioxidant in fats and oils, a property that is not documented for the 3,5,5-trimethyl isomer, which is primarily used as an industrial intermediate for surfactants, lubricants, and plasticizers . This broader pharmacological footprint distinguishes 3,4,5-trimethylhexanoic acid from its 3,5,5-isomer counterpart, which lacks this documented enzyme inhibition and antioxidant activity.

Polypharmacology Metabolic Enzyme Inhibition Antioxidant Research Food Science

Targeted Research and Procurement Scenarios for 3,4,5-Trimethylhexanoic Acid (CAS 874007-83-7)


GPR34 Receptor Pharmacology and Immuno-Oncology Probe Development

Researchers investigating the role of GPR34, a lysophosphatidylserine receptor implicated in tumor-associated macrophage function and microglial activity, should procure 3,4,5-trimethylhexanoic acid as a selective chemical probe. Its demonstrated agonist activity (EC50 = 933 nM) provides a functional tool to activate GPR34 in cellular assays, a property not shared by the 3,5,5-trimethyl isomer [1]. This makes it uniquely suited for target validation studies, high-throughput screening campaigns, and elucidating GPR34 signaling pathways in immuno-oncology and neuroinflammation research.

Leukotriene Biosynthesis and Inflammation Pathway Inhibition Studies

For research programs focused on modulating the 5-lipoxygenase (5-LOX) pathway—a key source of pro-inflammatory leukotrienes in asthma, allergy, and cardiovascular disease—3,4,5-Trimethylhexanoic acid offers a distinct inhibitory profile (IC50 = 30.4 µM) that is absent in the widely available 3,5,5-isomer [1]. This compound can serve as a starting point for structure-activity relationship (SAR) studies or as a control inhibitor in enzymatic assays designed to validate new 5-LOX inhibitors, ensuring that experimental outcomes are specifically attributable to the correct isomer.

Complement System Anaphylatoxin (C3a) Receptor Research

3,4,5-Trimethylhexanoic acid is a valuable reagent for immunology researchers studying the complement system and C3a receptor (C3AR) signaling. With an IC50 of 19-20 µM for antagonizing C3a-induced calcium mobilization in human macrophages, it provides a specific chemical handle for probing C3AR function in inflammatory disease models, including sepsis, arthritis, and ischemia-reperfusion injury [1]. Its distinct receptor selectivity, compared to other branched fatty acids like 2,2,3-trimethylhexanoic acid (which targets TRP channels), minimizes off-target confounding in complement-focused experiments .

Polypharmacology and Lipid Antioxidant Mechanism Research

Given its documented ability to inhibit multiple enzymes (5-LOX, formyltetrahydrofolate synthetase, carboxylesterase, COX) and act as an antioxidant in fats and oils, 3,4,5-Trimethylhexanoic acid is an ideal candidate for studies exploring polypharmacology or natural product-inspired antioxidants [1]. This multi-target profile is a critical differentiator from the 3,5,5-isomer, which is primarily employed as an inert industrial intermediate . Researchers in food science, natural product chemistry, or systems pharmacology can leverage this compound to investigate network effects of branched fatty acids on oxidative stress and metabolic enzyme modulation.

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